3-(Benzylamino)-2-methylpropan-1-ol hydrochloride

Description

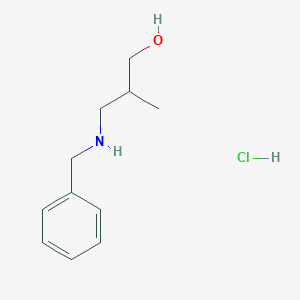

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride is a secondary amine alcohol hydrochloride with a molecular structure comprising a benzylamino group (-NH-CH₂C₆H₅) at position 3, a methyl substituent at position 2, and a hydroxyl group at position 1 of the propanol backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

3-(benzylamino)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(9-13)7-12-8-11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLOFZRSFNGDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropan-1-ol hydrochloride typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

Alkylation: The benzylamine is then reacted with 2-methylpropan-1-ol under basic conditions to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Key Differences from Target Compound :

- Functional Group : The target is an alcohol (propan-1-ol), whereas these analogs are ketones (propan-1-one). This difference significantly impacts polarity, with the alcohol being more hydrophilic.

- Synthetic Routes : These analogs are synthesized via nucleophilic addition of benzylamine to α-ketoamide intermediates , whereas the target compound likely requires ketone reduction to form the alcohol.

- Applications: α-Aminoketones are often intermediates in drug synthesis (e.g., β-blockers), while amino alcohols like the target may exhibit distinct pharmacological activities.

Comparison with 3-(Methylamino)-1,1-diphenyl-propan-2-ol Hydrochloride ()

This compound shares the amino alcohol hydrochloride backbone but differs in substituents:

Key Insights :

Biological Activity

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride (CAS No. 1071567-87-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer effects.

The molecular formula of this compound is CHClN, and it features a benzylamino group attached to a secondary alcohol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism primarily involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

In a study examining its effects on breast cancer cell lines, the compound demonstrated:

- IC50 Values : Approximately 25 µM for MCF-7 cells.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, showing increased annexin V positivity in treated cells.

Additionally, the compound appears to modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that are critical for microbial growth and cancer cell survival.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, it may activate caspases leading to programmed cell death.

- Cell Cycle Arrest : It appears to interfere with the progression of the cell cycle in cancer cells, particularly at the G1/S checkpoint.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on diabetic rats infected with methicillin-resistant Staphylococcus aureus (MRSA) showed that administration of this compound significantly reduced bacterial load compared to controls.

- Anticancer Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with the compound resulted in reduced tumor volume and improved survival rates compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.